molecular formula C9H7ClN2O2 B11890561 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid

Cat. No.: B11890561
M. Wt: 210.62 g/mol
InChI Key: FNMMIMYMMJSGHL-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with methylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives, such as amines.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-methyl-1H-Indazole-6-carboxylic acid
  • 6-chloro-1H-Indazole-5-carboxylic acid
  • 1-methyl-1H-Indazole-5-carboxylic acid

Uniqueness

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups can enhance its stability and modify its interaction with biological targets compared to other indazole derivatives .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-1-methylindazole-5-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14)

InChI Key

FNMMIMYMMJSGHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl

Origin of Product

United States

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